Tetramethylammonium bromide

Description

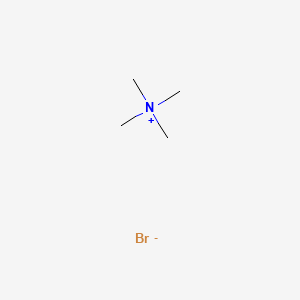

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetramethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYFBUWEBINLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Tetramethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883212 | |

| Record name | Tetramethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64-20-0 | |

| Record name | Tetramethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L9NE9609P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Quaternary Ammonium Salts in Contemporary Chemistry

Quaternary ammonium (B1175870) compounds (QACs), characterized by a central nitrogen atom bonded to four organic groups, possess a permanent positive charge. mdpi.com This feature makes them highly soluble in water and polar organic solvents and imparts a range of functionalities that are leveraged across numerous chemical disciplines. cymitquimica.comnih.govacs.org

In contemporary chemistry, QACs are indispensable. nih.gov They are widely utilized as phase-transfer catalysts, facilitating reactions between substances in different phases, such as an aqueous and an organic phase. cymitquimica.comguidechem.comnetascientific.com This capability enhances reaction rates and yields, making previously challenging reactions more efficient. guidechem.comnetascientific.com QACs also serve as surfactants, electrolytes in electrochemical applications, and as structural templates in the synthesis of materials like zeolites. chemimpex.comresearchgate.netennoreindiachemicals.com Their applications extend to biochemistry, where they are used in the study of membrane proteins and as antimicrobial agents. netascientific.comwikipedia.org The diverse roles of QACs underscore their importance in both industrial processes and fundamental research. mdpi.com

Historical Context and Evolution of Tmab Research

The study of quaternary ammonium (B1175870) salts dates back to the mid-20th century, with early research focusing on their synthesis and basic properties. The preparation of tetramethylammonium (B1211777) bromide can be achieved through the reaction of trimethylamine (B31210) with methyl bromide. dtic.mil Initial investigations laid the groundwork for understanding the behavior of these compounds in solution and their potential applications.

A significant advancement in the application of QACs, including TMAB, was the development of phase-transfer catalysis. This technique, which gained prominence in the latter half of the 20th century, revolutionized organic synthesis by enabling reactions between immiscible reactants. wikipedia.org TMAB proved to be an effective catalyst in this domain, contributing to more efficient and sustainable chemical processes. chemimpex.com

Further evolution in TMAB research was driven by the needs of materials science. Researchers discovered that TMAB could act as a template or structure-directing agent in the synthesis of zeolites, which are porous materials with widespread applications in catalysis and separation. researchgate.netennoreindiachemicals.com Studies have shown that TMAB can influence the crystal size and yield of zeolites, allowing for greater control over the properties of the final material. researchgate.net

In recent years, research has also focused on the electrochemical properties of TMAB. It is used as a supporting electrolyte in various electrochemical studies and has been investigated for its role in the development of ionic liquids and batteries. netascientific.comchemimpex.com

Catalytic Applications and Mechanistic Investigations of Tmab

Phase Transfer Catalysis (PTC) by Tetramethylammonium (B1211777) Bromide

Phase transfer catalysis is a powerful technique used to conduct reactions between two or more reactants that are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org Ionic reactants, such as inorganic salts, are often soluble in water but insoluble in organic solvents where the organic substrate resides. A phase transfer catalyst, like TMAB, acts as a shuttle, transporting the ionic reactant from the aqueous phase into the organic phase where the reaction can proceed. wikipedia.orgnih.gov This method often leads to faster reactions, milder conditions, and improved yields and selectivities, making it a cornerstone of green chemistry by reducing the need for harsh organic solvents. wikipedia.orgresearchgate.net

The fundamental mechanism of phase transfer catalysis involves the pairing of the catalyst's cation with the reactant's anion to overcome the phase barrier. cambridge.org In a typical system involving TMAB, the tetramethylammonium cation (Q⁺), (CH₃)₄N⁺, pairs with an anion (Y⁻) from the aqueous phase. This creates an ion pair, [(CH₃)₄N⁺Y⁻], which is sufficiently lipophilic (organic-soluble) to migrate across the phase interface into the organic solvent. nih.gov

Once in the organic phase, the anion (Y⁻) is "activated." This activation occurs because the large, soft quaternary ammonium (B1175870) cation forms a looser ion pair with the anion compared to a small, hard metal cation like Na⁺. The increased distance between the cation and anion in the Q⁺Y⁻ pair makes the anion more "naked" and, consequently, more nucleophilic and reactive towards the organic substrate (RX). operachem.com After the reaction to form RY, the catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase, where it can exchange X⁻ for another Y⁻, thus completing the catalytic cycle. cambridge.org

The general mechanism can be summarized as follows:

Ion Exchange: The TMAB cation (Q⁺) exchanges its bromide ion for a reactant anion (Y⁻) at the aqueous-organic interface. (CH₃)₄N⁺Br⁻(org) + Na⁺Y⁻(aq) ⇌ (CH₃)₄N⁺Y⁻(org) + Na⁺Br⁻(aq)

Reaction: The ion pair migrates into the organic phase, where the activated anion (Y⁻) reacts with the organic substrate (RX). (CH₃)₄N⁺Y⁻(org) + RX(org) → RY(org) + (CH₃)₄N⁺X⁻(org)

Catalyst Regeneration: The newly formed ion pair, (CH₃)₄N⁺X⁻, returns to the interface or the aqueous phase to restart the cycle.

Phase transfer catalysts are widely employed in various nucleophilic substitution reactions. TMAB and its analogs are effective in promoting reactions such as alkylation and esterification. nih.govtcichemicals.com

Alkylation: In O-alkylation and C-alkylation reactions, a deprotonated substrate (e.g., an alkoxide or enolate), often present as a sodium or potassium salt in the aqueous phase, is transferred by the TMAB cation into the organic phase to react with an alkyl halide. cambridge.orgresearchgate.net This technique is crucial for synthesizing ethers and forming new carbon-carbon bonds.

Esterification: The synthesis of esters from carboxylate salts and alkyl halides is efficiently catalyzed by TMAB. The carboxylate anion is shuttled from the aqueous phase into the organic phase, where it reacts with the alkylating agent. This avoids the need for anhydrous conditions or the use of more aggressive and often hazardous alkylating agents. nih.govtcichemicals.com

Polymer Synthesis: PTC is utilized in polymerization reactions, such as the synthesis of polyesters and polyethers. For instance, polyesters can be prepared from the reaction of acyl chlorides and bisphenol-A under PTC conditions. wikipedia.org TMAB can facilitate the transfer of phenoxide or carboxylate monomers from an aqueous or solid phase to an organic phase containing the co-monomer, enabling polymerization to occur.

The use of TMAB as a phase transfer catalyst can significantly improve reaction outcomes. By bringing reactants together that would otherwise not meet, PTC overcomes solubility barriers, leading to a dramatic increase in reaction rates compared to uncatalyzed heterogeneous reactions. nih.gov

While larger, more lipophilic quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) can sometimes exhibit higher catalytic activity due to their greater solubility in the organic phase, TMAB remains an effective catalyst. operachem.comcore.ac.uk In a study comparing various tetraalkylammonium bromide catalysts for a specific alkylation, TMAB was found to be less active than its larger counterparts but still provided a rate 167 times faster than the background reaction without a catalyst. core.ac.uk The choice of catalyst often involves a trade-off between reactivity and ease of separation, with smaller catalysts like TMAB sometimes being easier to remove from the reaction mixture.

The enhanced efficiency also stems from the "anion activation" mechanism, which increases the intrinsic reactivity of the nucleophile in the organic phase. operachem.com This can lead to higher yields and allow reactions to proceed under much milder conditions (e.g., lower temperatures), which in turn can improve the selectivity by minimizing side reactions like elimination or decomposition. researchgate.netharvard.edursc.org

| Catalyst | Relative Rate Increase (vs. Background) |

|---|---|

| None (Background Rate) | 1x |

| Tetramethylammonium bromide (TMAB) | 167x |

| Tetraethylammonium (B1195904) bromide (TEAB) | 4.6x (Note: an anomaly in this specific study) |

| Tetrapropylammonium bromide (TPAB) | 167x |

| Tetrabutylammonium bromide (TBAB) | 660x |

The robustness and efficiency of PTC make it a valuable method for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. riverlandtrading.commatthey.com The ability to perform reactions with inorganic reagents in organic media under mild conditions is particularly advantageous for sensitive, high-value substrates. TMAB is used in the production of various specialty compounds. For example, it can be a precursor in the synthesis of tetramethylammonium tribromide, a selective brominating agent. justia.com

| Reaction Type | Role of TMAB | Key Advantage |

|---|---|---|

| Alkylation (O-, C-) | Transfers alkoxide or carbanion from aqueous to organic phase | Synthesis of ethers and C-C bond formation under mild conditions |

| Esterification | Transfers carboxylate anion to organic phase for reaction with alkyl halides | Avoids harsh conditions and hazardous reagents |

| Polymer Synthesis | Facilitates transfer of anionic monomers for polymerization | Enables synthesis of polymers like polyesters from immiscible monomers |

| Specialty Chemicals | Acts as a catalyst or reagent precursor | Enables synthesis of complex molecules and other reagents like TMATB |

Enhanced Reaction Efficiency and Selectivity

TMAB as a Co-catalyst and Solvent in Organic Transformations

Beyond its primary role as a phase transfer agent, TMAB can also function as a co-catalyst or as a solvent medium, particularly under molten conditions. Its properties as an ionic salt allow it to play diverse roles in facilitating organic reactions.

Quaternary ammonium salts like TMAB are solids at room temperature but can be used as solvents when heated above their melting points. In this molten state, they behave as ionic liquids—solvents composed entirely of ions. nih.govuci.edu Ionic liquids have negligible vapor pressure, making them environmentally benign alternatives to volatile organic solvents. uci.edunih.gov

When used as a reaction medium, molten TMAB can dissolve reactants, creating a homogeneous reaction environment and eliminating the need for an external solvent. nih.gov This is particularly useful for solvent-free reactions, which are a key goal of green chemistry. researchgate.net The ionic nature of the molten salt can also influence the reaction pathway and selectivity. For instance, molten tetrabutylammonium bromide (TBAB) has been successfully used as an ionic liquid to carry out various organic transformations in the absence of a solvent. nih.gov By analogy, molten TMAB provides a similar reaction environment, acting as both the solvent and a source of bromide ions that can participate catalytically in the reaction mechanism. phasetransfercatalysis.com This dual role as a solvent and catalyst makes it a versatile medium for a range of organic transformations.

Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cuestionesdefisioterapia.com TMAB and other quaternary ammonium salts are recognized for their role in green chemistry, primarily by acting as phase-transfer catalysts (PTCs). fzgxjckxxb.comjetir.org This catalytic approach allows for the reaction of substances in separate, immiscible phases (e.g., aqueous and organic), thereby reducing the need for potentially harmful organic solvents and enabling the use of water. fzgxjckxxb.comjetir.org The use of PTCs like TMAB can lead to milder reaction conditions, easier work-up procedures, and improved reaction rates and yields, contributing to more environmentally benign synthetic routes. fzgxjckxxb.comrsc.org

Phase-transfer catalysis is a valuable tool for enhancing the efficiency, safety, and environmental profile of chemical processes. fzgxjckxxb.com By facilitating the transfer of reactants across phase boundaries, TMAB enables reactions that would otherwise require harsh conditions or complex solvent systems. netascientific.comjetir.org This is particularly beneficial in industrial-scale organic synthesis, where it can be applied to the production of pharmaceuticals, agrochemicals, and other fine chemicals. fzgxjckxxb.com

Catalytic Role in Specific Chemical Transformations

TMAB demonstrates its catalytic prowess in a variety of specific chemical reactions, ranging from the synthesis of complex organic molecules to the modification of polymers and the formation of advanced materials.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of many pharmaceutical drugs. mdpi.comencyclopedia.pub While much of the research in this area has focused on tetrabutylammonium bromide (TBAB), the principles of phase-transfer catalysis are broadly applicable to other quaternary ammonium salts like TMAB. mdpi.comnih.govscdi-montpellier.fr These catalysts are instrumental in the synthesis of various bioactive heterocycles. mdpi.comnih.govscdi-montpellier.fr As metal-free organocatalysts, they offer an advantage by preventing metal contamination in the final products, which is a crucial consideration in pharmaceutical manufacturing. encyclopedia.pub

The catalytic activity of quaternary ammonium salts enhances reaction rates and product yields in the synthesis of diverse heterocyclic systems. mdpi.com They can function as catalysts in various reaction types, including alkylations, oxidations, and reductions, which are fundamental steps in the construction of heterocyclic scaffolds. nih.gov

For example, in the synthesis of 2-substituted imidazolines, a dual catalytic system comprising tungstophosphoric acid and a phase-transfer catalyst like TBAB has been shown to be effective. encyclopedia.pub The phase-transfer catalyst facilitates the movement of reactants between the aqueous and organic phases, enabling the reaction to proceed efficiently. encyclopedia.pub Similarly, the synthesis of 1,4-dihydropyridines, a class of compounds with a wide range of biological activities, can be effectively catalyzed by TBAB in an aqueous medium. chemicalbook.com

Table 1: Examples of TMAB's Role in Bioactive Heterocycle Synthesis This table is representative of the types of reactions where quaternary ammonium salts like TMAB are used as catalysts.

| Heterocycle Class | Reactants | Catalyst System | Key Advantage |

|---|---|---|---|

| 2-Substituted Imidazolines | Aromatic aldehydes, ethylenediamine | Tungstophosphoric acid, TBAB | Efficient synthesis in water |

| 1,4-Dihydropyridines | Aryl/heteroaryl aldehydes, other components | TBAB | High yields in aqueous medium |

| 3-Nitro-2H-Chromenes | Substituted salicylaldehydes, 2-nitro ethanol | TBAB, K2CO3 | Solvent-free, microwave-assisted |

| 3,4-Dihydropyrano[c]chromenes | Various starting materials | TBAB | Can be performed in water or solvent-free |

The conventional synthesis of polyurethanes often involves the use of toxic isocyanates. researchgate.net Green chemistry initiatives have spurred research into non-isocyanate routes for polyurethane production. cuestionesdefisioterapia.com One such approach involves the reaction of cyclic carbonates with amines. gatech.edu TMAB has been identified as an effective catalyst in the synthesis of carbonated soybean oil (CSBO) from epoxidized soybean oil (ESBO) and carbon dioxide, a key intermediate for non-isocyanate polyurethanes. researchgate.netbohrium.com

In this process, TMAB facilitates the cycloaddition of CO2 to the epoxide rings of ESBO to form cyclic carbonates. bohrium.com The resulting CSBO can then react with amines, such as 3-aminopropyltriethoxysilane (B1664141) or diethylenetriamine, to form polyurethanes. researchgate.netbohrium.com The catalytic activity of quaternary ammonium salts is influenced by the nucleophilicity of the halide anion and the Lewis acidity of the cation. gatech.edu

Table 2: TMAB in Non-Isocyanate Polyurethane Synthesis

| Reaction Step | Reactants | Catalyst | Product | Significance |

|---|---|---|---|---|

| Carbonation | Epoxidized Soybean Oil (ESBO), CO2 | TMAB | Carbonated Soybean Oil (CSBO) | Creates a key intermediate for non-isocyanate polyurethanes. |

| Polyurethane Formation | CSBO, Amines (e.g., 3-aminopropyltriethoxysilane) | - | Polyurethane | Provides a more sustainable route to polyurethane production. |

Poly(vinyl chloride) (PVC) is a widely used polymer, but its disposal and recycling pose environmental challenges due to its chlorine content. Chemical recycling through dehydrochlorination is a promising strategy to valorize PVC waste. nih.govrsc.org TMAB and other quaternary ammonium salts can act as phase-transfer catalysts in the dehydrochlorination of PVC. sigmaaldrich.comscientificlabs.iepatimpex.in

The process typically involves treating PVC with an aqueous solution of a base, such as sodium hydroxide (B78521), in the presence of a phase-transfer catalyst. sigmaaldrich.com The catalyst facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase (the polymer), where they can react with the PVC to eliminate hydrogen chloride. niscpr.res.in This results in the formation of polyene structures within the polymer backbone. niscpr.res.in The efficiency of dehydrochlorination can be influenced by the choice of solvent and catalyst. niscpr.res.in Recent advancements have explored tandem dehydrochlorination-hydrogenation processes to convert PVC into a more saturated and soluble polymer, which can be more easily reprocessed. nih.govrsc.orgresearchgate.net

Table 3: Catalytic Dehydrochlorination of PVC

| Process | Catalyst | Reagent | Outcome |

|---|---|---|---|

| Phase-Transfer Catalyzed Dehydrochlorination | TMAB or other quaternary ammonium salts | Aqueous NaOH | Elimination of HCl, formation of polyenes |

| Tandem Dehydrochlorination-Hydrogenation | Tetrabutylphosphonium ionic liquids and Rh catalysts | H2 | High degree of dechlorination and saturation |

| Dual Catalytic Tandem Dehydrochlorination-Hydrogenation | ZnCl2 and Ru catalyst | H2 | Conversion of PVC to a polyethylene-like polymer |

TMAB can form addition compounds with bromine, such as tetramethylammonium tribromide (TMABr3). acs.orgacgpubs.org These mixtures serve as effective and convenient brominating agents for various organic substrates. acs.orgacs.org The use of these solid, stable reagents offers several advantages over the direct use of liquid bromine, which is highly corrosive and hazardous. cambridgescholars.com

These TMAB-bromine mixtures have been successfully used for the bromination of double bonds in compounds like allyl alcohol. acs.org The reaction proceeds smoothly and can achieve near-theoretical yields. acs.org The solid nature of the reagent simplifies handling and measurement, and the reaction can often be carried out under milder conditions. acgpubs.org The development of such reagents aligns with the principles of green chemistry by providing safer alternatives to hazardous chemicals. acgpubs.org

Table 4: Bromination using TMAB-Bromine Mixtures

| Substrate | Brominating Agent | Key Advantage |

|---|---|---|

| Allyl alcohol | TMAB-Bromine mixture | High yield, ease of handling |

| Various organic substrates | Quaternary ammonium tribromides | Solvent-free conditions, high efficiency |

Zeolites are crystalline aluminosilicates with a porous structure, making them valuable as catalysts and adsorbents in numerous industrial processes. Zeolite Y is a particularly important type of zeolite. TMAB has been effectively used as an organic template or structure-directing agent (SDA) in the hydrothermal synthesis of zeolite Y nanocrystals. sigmaaldrich.comcapes.gov.brscientificlabs.comomanchem.com

In the synthesis process, TMAB helps to control the size and yield of the zeolite nanocrystals. capes.gov.br By adding TMAB as a second source of the organic template alongside tetramethylammonium hydroxide (TMAOH), researchers can decouple and optimize the effects of tetramethylammonium concentration and anion concentration. capes.gov.br This allows for the synthesis of highly crystalline, disperse zeolite Y nanocrystals with a controllable particle size, typically in the range of 32–120 nm. capes.gov.br The use of TMAB has been shown to result in smaller crystal sizes and significantly higher yields compared to syntheses without it. capes.gov.br The TMAB molecules are incorporated into the zeolite structure during crystallization and can be removed later by calcination to open up the microporous network. psu.edu

Table 5: Effect of TMAB on Zeolite Y Nanocrystal Synthesis Data adapted from a study on the synthesis of zeolite Y nanocrystals. capes.gov.br

| Synthesis Composition | Crystallization Time (h) | Crystal Size (nm) | Yield Improvement |

|---|---|---|---|

| Without TMAB (T2.4) | 54 | 38 | - |

| With TMAB (T3.6) | 54 | 45% smaller by volume | ~73% more yield |

| With TMAB (T3.6) | 216 | 37 | 180% higher yield than T2.4 at 54h |

Electrochemical Research Involving Tetramethylammonium Bromide

TMAB as a Supporting Electrolyte in Electrochemical Systems

In electrochemical analysis, a supporting electrolyte is crucial for minimizing solution resistance and ensuring that the analyte is the primary species undergoing reaction at the electrode. Tetramethylammonium (B1211777) bromide is frequently employed for this purpose due to its wide electrochemical window and good solubility in various solvents.

A notable application of TMAB as a supporting electrolyte is in the polarographic and voltammetric studies of organic compounds. For instance, in the study of the electrochemical reduction of chloroform (B151607), TMAB was one of the few supporting electrolytes that allowed for the observation of a reduction wave in aqueous solutions using differential pulse polarography (DPP). asianpubs.orgasianpubs.org This is attributed to its ability to provide a suitable potential window in the negative region, which is not achievable with common electrolytes like potassium chloride or acetate (B1210297) buffer. asianpubs.orgasianpubs.org The general procedure for such polarographic measurements involves deoxygenating a solution of the supporting electrolyte (e.g., 0.1 M TMABr in the desired solvent) before introducing the analyte and recording the polarogram. asianpubs.orgasianpubs.org

Similarly, TMAB has been used as a supporting electrolyte in the study of the electrochemical reduction of other organic halides. For example, the reduction of bromoform (B151600) in an aqueous medium with 0.1 M TMABr as the supporting electrolyte resulted in three irreversible polarographic waves. asianpubs.org The choice of the supporting electrolyte's cation can also influence the reduction potential of the analyte. Studies on α-methylbenzylchloride have shown that the reduction potentials are sensitive to the nature of the tetraalkylammonium cation of the supporting electrolyte, with larger cations shifting the peak potentials to more negative values. niscpr.res.in

Applications in Battery Technology

The quest for efficient and safe energy storage systems has led to extensive research in battery technology, where quaternary ammonium (B1175870) salts like tetramethylammonium bromide are being explored. Although research on this compound in this area is less extensive compared to its tetra- and tetrabutyl- analogues, the broader family of quaternary ammonium bromides shows promise.

In zinc-bromine batteries, a significant challenge is the self-discharge caused by the migration of bromine. Quaternary ammonium bromides, such as tetrabutylammonium (B224687) bromide (TBAB), are used as complexing agents to form insoluble polybromide salts, thereby preventing bromine from crossing over. secondlifestorage.com This helps to reduce self-discharge and inhibit the formation of zinc dendrites. secondlifestorage.com While specific studies on TMAB's direct role as a primary complexing agent in commercial batteries are not as prevalent, the principles demonstrated with other quaternary ammonium bromides highlight a potential area for its application.

Furthermore, research into chloride-ion batteries has utilized saturated solutions of tetramethylammonium chloride as an electrolyte with a zinc anode and a carbon-based cathode. researchgate.net This suggests that tetramethylammonium halides, including the bromide salt, are viable candidates for electrolyte systems in novel battery designs due to their electrochemical stability and ability to facilitate ion transport.

Research on Ionic Liquids and Deep Eutectic Solvents (DES)

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties, such as low vapor pressure, high thermal stability, and tunable characteristics. mdpi.com Quaternary ammonium salts, including this compound, are fundamental components in the formation of many DESs. mdpi.com A DES is typically formed by mixing a quaternary ammonium salt (a hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD), resulting in a significant depression of the melting point. mdpi.commdpi.com

Interaction of TBABr-based DES with Biomolecules (e.g., DNA)

While this section specifically mentions tetrabutylammonium bromide (TBABr), the principles of DES-biomolecule interactions are relevant to the broader class of quaternary ammonium-based DESs. Research has shown that DESs can interact with and stabilize biomolecules like DNA. nih.govresearchgate.net

Studies using fluorescence spectroscopy have investigated the binding of TBABr-based DESs with calf thymus DNA. nih.govresearchgate.net These studies revealed that the DESs can bind to the minor groove of DNA, with the interaction being a combination of electrostatic, hydrophobic, and groove binding. nih.govresearchgate.net The nature of the hydrogen bond donor (HBD) in the DES, such as ethylene (B1197577) glycol or glycerol (B35011), influences the binding affinity. nih.govresearchgate.net For example, a higher number of hydroxyl groups in the HBD can lead to stronger hydrogen bonding with DNA bases. nih.govresearchgate.net This research indicates the potential for these DESs to be used as media for solvating and stabilizing nucleic acid structures. nih.govresearchgate.net Other studies have also explored the use of DESs containing cetyltrimethylammonium bromide for DNA extraction. rsc.org

Theoretical and Computational Studies of DES Formation

Understanding the formation and structure of DESs at a molecular level is crucial for designing solvents with specific properties. Theoretical and computational studies, such as molecular dynamics (MD) simulations and density functional theory (DFT), have been employed to investigate the interactions within DESs. mostwiedzy.plresearchgate.netbohrium.com

These studies have confirmed that hydrogen bonding between the hydrogen bond acceptor (the bromide ion from the quaternary ammonium salt) and the hydrogen bond donor is the dominant interaction responsible for the formation of the eutectic mixture. mostwiedzy.plnih.govacs.org For example, in a DES made from tetrabutylammonium bromide and a carboxylic acid, hydrogen bonds form between the carboxyl group of the acid and the bromide ion. nih.govacs.org

Computational studies on DESs composed of tetrabutylammonium bromide and glycerol have identified three types of hydrogen bonds that play a significant role in the DES structure. mostwiedzy.plresearchgate.net Furthermore, simulations have shown how factors like the molar ratio of the components and the presence of water affect the structure and properties of the DES. researchgate.net Radial distribution functions (RDFs) derived from MD simulations can reveal the specific atomic interactions, such as the proximity of the bromide ion to the hydroxyl groups of the HBD. bohrium.comacs.org These theoretical insights are essential for the rational design of novel DESs for various applications.

Polarographic and Voltammetric Studies

Polarography and voltammetry are powerful electroanalytical techniques for the determination of a wide range of substances. This compound has proven to be a valuable supporting electrolyte in these methods, particularly for the analysis of organic compounds that are reducible at negative potentials.

In a study on the determination of genotoxic substances, 0.1 M this compound in methanol (B129727) was used as the supporting electrolyte for the analysis of various phthalates using a hanging mercury drop minielectrode. researchgate.net The use of TMABr allowed for the establishment of linear calibration curves for concentrations in the micromolar range. researchgate.net

The electrochemical reduction of chloroform was effectively studied using differential pulse polarography (DPP) and square wave voltammetry (SWV) with TMABr as the supporting electrolyte. asianpubs.orgasianpubs.org The choice of solvent was also found to be critical, with dimethylsulfoxide (DMSO) proving to be the most suitable due to its sensitivity and strong interaction with chloroform. asianpubs.orgasianpubs.org Cyclic voltammetry was also employed in these studies to elucidate the electrode reaction mechanism. asianpubs.orgasianpubs.org

Furthermore, the polarographic behavior of the pesticide Lindane was investigated using 0.1 M TMABr as the supporting electrolyte in an acetone-water mixture at a specific pH. grafiati.com This method was successfully applied to determine the concentration of the pesticide in various environmental and biological samples. grafiati.com These examples underscore the utility of this compound in facilitating sensitive and selective electroanalytical measurements.

Materials Science Applications of Tmab

TMAB in Semiconductor Manufacturing

The semiconductor industry relies on high-purity chemicals to create the intricate and microscopic features of integrated circuits. TMAB and its derivatives play a crucial role in several key manufacturing steps.

In photolithography, photoresists are light-sensitive materials used to form patterned coatings on surfaces. The development process, which selectively removes either the exposed or unexposed portions of the photoresist, is critical for achieving high-resolution patterns. Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a derivative of TMAB, is a widely used developer for this purpose. dakenchem.comsacheminc.com

TMAH is favored in the semiconductor industry because it is a metal-ion-free developer, which is crucial for preventing contamination that can affect the performance of semiconductor devices. sacheminc.com It is used to develop both positive and negative photoresists, dissolving specific areas to create the desired circuit patterns with high precision. dakenchem.com The concentration and formulation of the TMAH developer are optimized to enhance resolution, reduce line-edge roughness (LER), and prevent pattern collapse, especially as feature sizes shrink in advanced lithography techniques like extreme ultraviolet (EUV) lithography. sacheminc.comrsc.org Research has shown that using alternative developers like tetrabutylammonium (B224687) hydroxide (TBAH) can also offer significant improvements in lithographic performance. sacheminc.com

A typical positive-working photoresist might consist of a polymer that becomes soluble in the developer after exposure to light, along with a photoacid generator (PAG). researchgate.net Upon exposure, the PAG releases an acid that catalyzes a chemical change in the polymer, rendering it soluble in the aqueous TMAH solution. researchgate.net For example, a photoresist composed of a partially t-Boc protected calix researchgate.netresorcinarene and a PAG showed high sensitivity and contrast when developed with a 2.38 wt% aqueous TMAH solution. researchgate.net

| Parameter | Value/Observation | Reference |

| Developer | 2.38 wt% aq. TMAH | researchgate.net |

| Photoresist System | t-Boc protected calix researchgate.netresorcinarene / DIAS PAG | researchgate.net |

| Sensitivity | 13 mJ cm⁻² | researchgate.net |

| Contrast | 12.6 | researchgate.net |

Beyond its role as a developer, TMAH is a key chemical for the anisotropic etching of silicon. spectrumchemical.comwikipedia.org Anisotropic etching means that the etch rate is dependent on the crystal orientation of the silicon, allowing for the creation of well-defined, three-dimensional microstructures on silicon wafers, which is fundamental for producing Micro-Electro-Mechanical Systems (MEMS). wikipedia.org

TMAH is preferred over traditional etchants like potassium hydroxide (KOH) in many applications due to its freedom from metal-ion contamination. wikipedia.org The etching process is typically carried out in aqueous solutions with TMAH concentrations ranging from 5-25 wt% at temperatures between 70 and 90 °C. wikipedia.org The concentration of the TMAH solution affects the etch rate and the surface roughness of the etched silicon; higher concentrations can lead to smoother surfaces. wikipedia.org The addition of surfactants to the TMAH solution can further modify the etching properties. tcichemicals.com While TMAB is not the etchant itself, it serves as a precursor or starting material in the synthesis of high-purity TMAH required for these critical semiconductor fabrication processes. tcichemicals.com

Photoresist Formulations for Advanced Lithography

Role in Electroplating Processes and Metal Coatings

Tetramethylammonium bromide and other quaternary ammonium (B1175870) salts are utilized as additives in electroplating baths to improve the quality and properties of metal coatings. Their presence can influence the surface morphology, crystal structure, and microhardness of the deposited metal.

In cobalt electrodeposition, for instance, the addition of additives like tetra propyl ammonium bromide (TPAB) to the electrolytic bath has been shown to produce smooth and bright deposits. researchgate.net These additives can polarize the cathode, which affects the deposition process and the resulting grain structure of the coating. researchgate.netresearchgate.net Studies on cobalt deposition from a Watts-type bath showed that while tetrabutylammonium bromide had a modest effect on the morphology and microhardness, it significantly reduced the surface roughness of the deposits. researchgate.net

In the context of aluminum electroplating, quaternary ammonium halides are essential components of the plating solution. An aluminum electroplating solution containing dimethyl sulfone, an aluminum halide, and a tetraalkylammonium chloride (like tetramethylammonium chloride) demonstrates improved electrical conductivity. google.com This enhanced conductivity allows for the formation of a uniform aluminum plating film, even when using barrel plating methods. google.com High-temperature molten salt baths containing bromide salts are also used to create thick, uniform, and corrosion-resistant aluminum coatings on various metals. techbriefs.com

| Additive | Effect on Cobalt Electrodeposit | Reference |

| Tetra propyl ammonium bromide (TPAB) | Smooth and bright deposit, cathode polarization | researchgate.net |

| Tetrabutylammonium bromide (TBAB) | Reduced surface roughness | researchgate.net |

Polymer Science and Membrane Separations

TMAB and related compounds are finding increasing use in polymer science, particularly in the development of advanced membranes for gas separations and fuel cells.

Polymer membranes are an energy-efficient technology for separating gas mixtures. devagiricollege.org Incorporating specific additives into the polymer matrix can enhance the membrane's permeability and selectivity for certain gases. Zeolite nanocrystals, for example, can be incorporated into polymer matrices to create nanocomposite membranes for gas separation applications. researchgate.netgoogle.com The synthesis of these zeolite nanocrystals can be controlled by using TMAB as an organic template, which allows for the tuning of crystal size. researchgate.net

In another approach, organically functionalized nanoparticles are blended with polymers. A study on poly(vinyl alcohol) (PVA) membranes showed that incorporating octa-tetramethylammonium-POSS (polyhedral oligomeric silsesquioxane) particles altered the gas transport properties. devagiricollege.org While this specific modification reduced the permeability of oxygen and nitrogen, it highlights the principle of using tetramethylammonium-functionalized additives to tailor the free volume and permeation pathways within a polymer membrane to control gas separation performance. devagiricollege.org

In the field of energy conversion, TMAB is relevant to the development of Anion Exchange Membrane (AEM) Fuel Cells. AEMs are a critical component, allowing the transport of hydroxide ions (OH⁻) between the electrodes. mdpi.com The stability and performance of these fuel cells are highly dependent on the chemical stability of the cationic groups within the AEM. mdpi.comnih.gov

The tetramethylammonium (TMA) group is a common cationic head group used in AEMs. nih.gov However, these groups can degrade under the alkaline conditions and elevated temperatures present in an operating fuel cell. nih.gov Research using computational methods like Density Functional Theory (DFT) has explored ways to enhance the stability of TMA head groups. One promising approach is the use of deep eutectic solvents (DES), which have been shown to inhibit the degradation mechanisms of the TMA groups, potentially leading to more durable and long-lasting AEMs. nih.gov Furthermore, zeolite nanocrystals synthesized using TMAB can be incorporated into polymer-exchange membranes to improve their properties for fuel cell applications. researchgate.netgoogle.com

Polymer Inclusion Membranes (PIMs) for Metal Ion Extraction

While the direct application of this compound (TMAB) in polymer inclusion membranes (PIMs) for metal ion extraction is not extensively documented in recent scientific literature, significant research has been conducted on analogous quaternary ammonium salts, particularly Tetrabutylammonium bromide (TBAB). These studies offer valuable insights into the role and potential of such compounds as ion carriers in selective metal separation processes. The findings related to TBAB serve as a strong proxy for understanding the functional capacity that TMAB could have in similar applications.

Research has demonstrated the effectiveness of PIMs containing TBAB for the selective extraction of specific metal ions from aqueous solutions, which is a critical step in hydrometallurgical processing of waste materials like spent lithium-ion batteries (LIBs). researchgate.netnih.govresearchgate.netpreprints.org In these applications, the PIM typically consists of a base polymer, a plasticizer, and an ion carrier.

A detailed study focused on the separation of iron(III) from a mixture of other metal ions commonly found in leached solutions of spent LIBs, such as nickel(II), cobalt(II), and lithium(I). researchgate.netnih.govpreprints.org The PIMs in this research were synthesized using cellulose (B213188) triacetate (CTA) as the base polymer, which provides mechanical strength to the membrane. researchgate.netpreprints.org O-nitrophenyl octyl ether (NPOE) was used as a plasticizer to enhance the flexibility and permeability of the membrane. nih.gov TBAB was incorporated as the ion carrier, responsible for the transport and separation properties of the membrane. researchgate.netpreprints.org

The research investigated several factors influencing the efficiency of metal ion transport, including the concentration of the ion carrier within the membrane and the composition of the source and receiving aqueous phases. nih.govpreprints.org It was found that a high concentration of hydrochloric acid in the source phase facilitates the selective and effective transport of Fe(III) ions across the membrane. researchgate.netpreprints.org The transported iron(III) is then released into a receiving phase, which in one study was a 1 M sulfuric acid solution. researchgate.netpreprints.org

Notably, the process demonstrated high selectivity, with only Fe(III) being transported from the source solution, while Ni(II), Co(II), and Li(I) ions remained in the feed solution. researchgate.netresearchgate.net This selectivity is crucial for the purification of solutions in metal recycling processes. The optimal composition of the membrane for this specific separation was determined to be 35.5% w/w CTA, 49.2% w/w NPOE, and 15.3% w/w TBAB. researchgate.netpreprints.org The studies concluded that while TBAB is a highly effective and selective ion carrier for Fe(III), an excessively high concentration of the carrier in the membrane could be unfavorable for the transport of iron(III) ions. researchgate.net

The mechanism of transport is generally understood to be a facilitated process, where the carrier (TBAB) forms a complex with the target metal ion at the source phase-membrane interface, transports it across the membrane, and releases it at the membrane-receiving phase interface. While various transport mechanisms like carrier-diffusion and fixed-site jumping have been proposed for PIMs, the precise mechanism can depend on the specific components of the membrane and the ions being transported. nih.gov

The successful application of TBAB in PIMs for selective metal ion extraction underscores the potential of quaternary ammonium salts in advanced materials science for separation technologies.

Research Findings on Metal Ion Extraction using TBAB-based PIMs

The following table summarizes the key findings from research on the selective extraction of Iron(III) using a Polymer Inclusion Membrane containing Tetrabutylammonium bromide (TBAB).

| Parameter | Details |

| Target Metal Ion | Iron(III) (Fe(III)) |

| Other Metal Ions Present | Nickel(II) (Ni(II)), Cobalt(II) (Co(II)), Lithium(I) (Li(I)) |

| PIM Composition | |

| Base Polymer | Cellulose Triacetate (CTA) - 35.5% w/w |

| Plasticizer | o-nitrophenyl octyl ether (NPOE) - 49.2% w/w |

| Ion Carrier | Tetrabutylammonium bromide (TBAB) - 15.3% w/w |

| Source Phase | 0.01 M Fe(III), 0.01 M Ni(II), 0.01 M Co(II), 0.01 M Li(I) in 6 M HCl solution |

| Receiving Phase | 1 M H₂SO₄ |

| Selectivity | High selectivity for Fe(III). Ni(II), Co(II), and Li(I) were not transported. |

| Conclusion | The TBAB-based PIM is effective for the selective removal of Fe(III) impurities from solutions containing Ni(II), Co(II), and Li(I). |

Structural and Spectroscopic Characterization of Tetramethylammonium Bromide Systems

Crystallographic Investigations of TMAB and its Complexes

Crystal Structure Determination and Refinement

Tetramethylammonium (B1211777) bromide (TMAB) crystallizes in a tetragonal system, a fact that has been confirmed and refined over time. researchgate.net Early structural resolutions dating back to 1927 have undergone several redeterminations to achieve greater accuracy. researchgate.net A notable redetermination resulted in a higher symmetry model, placing the bromide anions and the cation nitrogen atoms on sites of 4mm and 42m symmetry, respectively. researchgate.net This refinement provided a more detailed understanding of the crystal packing and the interactions within the lattice. researchgate.net

The crystal structure of TMAB is isostructural with tetramethylammonium auride, highlighting the chemical similarities between the bromide and auride anions. rsc.orgrsc.org In this structure, each auride (or bromide) ion is surrounded by eight tetramethylammonium cations, and conversely, each cation is surrounded by eight anions. rsc.orgrsc.org

The crystallographic data for a refined structure of tetramethylammonium bromide are presented below:

| Parameter | Value |

| Formula | C4H12N+ · Br- |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| a (Å) | 7.708(1) |

| c (Å) | 5.498(1) |

| V (ų) | 326.6 |

| Z | 2 |

| Dx (g cm⁻³) | 1.566 |

| R-factor | 0.055 |

| Data from a redetermination at 293 K. researchgate.net |

Distorted CsCl-type Lattices

Salts containing the tetramethylammonium cation, including the bromide, chloride, iodide, perchlorate, and borohydride, typically crystallize in a distorted Cesium Chloride (CsCl)-type lattice with a tetragonal unit cell. researchgate.netmdpi.com This distortion arises from strong interactions between the anions and the surrounding methyl groups of the tetramethylammonium cation, which prevents a perfect cubic arrangement. researchgate.net

The structure can be conceptualized as being derived from a CsCl-type structure where the anion is displaced from the center of the parallelepiped formed by the nitrogen atoms of the cations. rsc.orgrsc.org This displacement is influenced by the orientation of the methyl groups. rsc.orgrsc.org In the case of tetramethylammonium auride, which shares its structure with TMAB, four methyl groups point towards the auride ion, pushing it from the center of the cuboid. rsc.orgrsc.org All phases of related compounds like tetramethylammonium tetrachlorometallates can also be viewed as interpenetrating primitive cubic lattices of the CsCl-type, where the lower point symmetry of the ions causes distortions from ideal positions. researchgate.net

Ferroelectric Properties in Related Compounds

While this compound itself is not noted for ferroelectricity, several related tetramethylammonium compounds exhibit this property. For instance, tetramethylammonium tetrachloroferrate(III) and tetramethylammonium bromotrichloroferrate(III) are plastic/ferroelectric ionic crystals. acs.orgnih.gov These materials show ferroelectric polarization switching and a significant piezoelectric response at room temperature. acs.orgnih.gov The ferroelectricity in these compounds is primarily due to the displacement of the centers of gravity of the ions from symmetric arrangements in the crystal. aip.org

Other examples include members of the tetramethylammonium-trihalo-mercurate family, such as [N(CH₃)₄]HgBr₃ and [N(CH₃)₄]HgI₃, which are also ferroelectric. aps.org In some tetramethylammonium compounds, ferroelectricity is observed below a certain Curie temperature. For example, in a study of various TMMnC (N(CH₃)₄MnCl₃)-type compounds, ferroelectricity was found in TMCdB below approximately 156 K on cooling. tandfonline.com However, other compounds in this family did not show ferroelectric or pyroelectric properties in their low-temperature phases. tandfonline.com

The ferroelectric behavior in these materials is often linked to their ability to exist in a highly symmetric cubic crystal structure in their paraelectric plastic crystal phase, which allows for multiaxial ferroelectricity. nih.govaip.org

Vibrational Spectroscopy (Raman and Infrared) Studies

Hydrogen Bonding Effects

The possibility of C-H···X hydrogen bonding in tetramethylammonium salts, where X is the anion, has been investigated using infrared spectroscopy. acs.org These weak hydrogen bonds can influence the solid-state structure and spectral properties of these compounds. acs.org In the crystal lattice, the anions are in close contact with the methyl groups of the TMA⁺ cations, leading to these interactions. researchgate.net

The formation of weak C-H···O hydrogen bonds has been identified in the crystal structure of tetramethylammonium pertechnetate, a related salt. nih.gov In the context of TMAB, the interactions between the bromide anion and the hydrogen atoms of the methyl groups can be considered a form of hydrogen bonding. researchgate.net These interactions are responsible for the distortion of the lattice from a perfect cubic arrangement. researchgate.net

The vibrational spectra can be sensitive to these hydrogen bonding effects. For example, hydrogen bonding typically causes a shift in the stretching frequency of the donor group (in this case, C-H) to a lower energy in the IR spectrum, reflecting a weakening of the bond. wikipedia.org

Lattice Vibrations and Crystal Environment Sensitivity

The vibrational properties of this compound (TMABr) in the solid state are significantly influenced by its crystal lattice and the surrounding environment. Raman spectroscopy is a powerful technique for probing these low-frequency vibrations, which include both rotational (rotatory) and translational (translatory) modes of the ions within the crystal structure.

In the crystal lattice of TMABr, which belongs to the space group Drv--p4/nmm, the tetramethylammonium ([N(CH₃)₄]⁺) ions and bromide (Br⁻) ions occupy specific positions with distinct symmetries. ias.ac.in This arrangement dictates the nature of the lattice vibrations. Theoretical analysis predicts the presence of one rotatory type of degenerate lattice oscillation and four translatory type lattice oscillations that are active in the Raman spectrum. ias.ac.in

Experimental Raman spectra of TMABr crystals have identified several low-frequency bands corresponding to these lattice vibrations. A prominent line observed around 60 cm⁻¹ is attributed to the rotatory-type lattice oscillation. ias.ac.in Other observed lines at approximately 45, 100, 120, 220, and 260 cm⁻¹ are assigned to the translatory-type lattice oscillations. ias.ac.in The sensitivity of these vibrational modes to the crystal environment is highlighted by the differences observed in the spectra of analogous compounds like tetrabutylammonium (B224687) (TBA) bromide hydrates, where changes in the crystal structure and hydration number lead to significant shifts in the C-H vibrations of the cation. acs.org

The interaction between electrons and lattice vibrations, known as electron-phonon coupling, is another important aspect of the crystal environment. In related manganese (II) bromide hybrids containing organic cations, strong electron-phonon coupling has been observed, which is influenced by the rigidity of the organic cation and results in strong lattice vibrations. mdpi.com This principle suggests that the dynamics of the [N(CH₃)₄]⁺ cation within the TMABr lattice also contribute to such coupling effects.

Table 6.2.3.1: Observed Lattice Vibrations in this compound

| Frequency (cm⁻¹) | Assignment |

| 45 | Translatory type |

| 60 | Rotatory type |

| 100 | Translatory type |

| 120 | Translatory type |

| 220 | Translatory type |

| 260 | Translatory type |

Data sourced from Raman spectroscopy studies of TMABr crystals. ias.ac.in

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons. In the context of this compound, EPR studies are typically conducted on systems where TMABr is part of a larger complex containing a paramagnetic center, such as a transition metal ion.

One such study investigated a complex of tetraethylammonium (B1195904) tetramethylammonium tetrabromocuprate(II), [(TEA)(TMA)CuBr₄]. researchgate.net In this compound, the [N(CH₃)₄]⁺ (TMA) cation is one of the components, and the paramagnetic properties arise from the copper(II) ion in the [CuBr₄]²⁻ anion. The EPR spectra of single crystals and powdered samples of this complex were recorded over a temperature range of 5 K to 300 K. researchgate.net

The results showed that the EPR parameters, specifically the g-tensor values and the line width, were dependent on temperature. researchgate.net This temperature dependence is indicative of dynamic processes occurring within the crystal lattice. The observed changes in the EPR spectra were attributed to the dynamic Jahn-Teller effect, which describes the distortion of non-linear molecules in degenerate electronic states. researchgate.net

In the [(TEA)(TMA)CuBr₄] complex, the [CuBr₄]²⁻ anion has a distorted tetrahedral geometry. researchgate.net The EPR spectra of single crystals at 113 K exhibited a single set of four hyperfine lines when the magnetic field was rotated in specific crystal planes, which is characteristic of the interaction of the unpaired electron with the copper nucleus (I=3/2). researchgate.net The powder EPR spectrum at 133 K also showed features consistent with a rhombically distorted tetrahedral environment for the Cu(II) ion. researchgate.net

Although TMABr itself is not paramagnetic, these studies demonstrate the utility of EPR in characterizing the local environment and dynamic behavior of paramagnetic centers within a crystal lattice that includes the tetramethylammonium cation. The cation helps in achieving a separation of the paramagnetic centers, which can influence the resolution of the EPR spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure and dynamics of chemical compounds. For this compound, both proton (¹H) and nitrogen-14 (¹⁴N) NMR have been employed to characterize the tetramethylammonium ([N(CH₃)₄]⁺) cation.

¹⁴N NMR studies have shown that the chemical shift of the nitrogen signal is sensitive to the number of alkyl groups attached to the nitrogen atom. cdnsciencepub.com In the case of the [N(CH₃)₄]⁺ ion, the resonance occurs at a lower magnetic field compared to the corresponding amine (trimethylamine). cdnsciencepub.com This downfield shift is a characteristic feature of ammonium (B1175870) ions. The reliability of using nitromethane (B149229) as an internal standard for ¹⁴N NMR measurements of alkylammonium salts in various solutions has been established, showing negligible differences in chemical shifts between acidic and neutral aqueous solutions. cdnsciencepub.com

¹H NMR spectroscopy of this compound provides information about the protons of the methyl groups. The chemical environment of these protons influences their resonance frequency. In studies involving the use of tetramethylammonium salts in the synthesis of other materials, such as zeolite Y nanocrystals, techniques like ²⁹Si Magic Angle Spinning (MAS) NMR are used to characterize the final product, while the role of the TMABr is as a structure-directing agent. researchgate.net

In the broader context of tetra-alkylammonium halides, NMR studies, including ¹H and ¹³C NMR, are used to investigate their interactions with other molecules and their stability under various conditions. For instance, ¹³C NMR has been used to study the decomposition of tetrabutylammonium bromide at elevated temperatures. researchgate.net While specific detailed NMR data for TMABr was not found in the provided search results, the principles from related compounds are directly applicable.

The following table summarizes typical NMR data for the tetramethylammonium cation, which would be expected for this compound.

Table 6.4.1: Typical NMR Data for the Tetramethylammonium Cation

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | D₂O | ~3.1 | Singlet |

| ¹³C | D₂O | ~54.5 | Singlet |

| ¹⁴N | H₂O/HCl | ~-330 (relative to CH₃NO₂) | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Spectroscopic Analysis in Biological Interaction Studies

This compound and its longer-chain analogues are utilized in spectroscopic studies to probe their interactions with biological macromolecules like DNA. Fluorescence quenching and circular dichroism are two key techniques employed for this purpose.

Fluorescence Quenching Methodology

Fluorescence quenching is a powerful method to study the binding of molecules to biomacromolecules such as DNA. researchgate.net This technique often involves a fluorescent probe, like ethidium (B1194527) bromide (EB), which intercalates into the DNA double helix, leading to a significant increase in its fluorescence intensity. researchgate.net The addition of a quencher molecule, such as a tetramethylammonium salt or its derivatives, can then displace the EB from the DNA, resulting in a decrease (quenching) of the fluorescence.

Studies on deep eutectic solvents (DESs) based on tetrabutylammonium bromide (TBABr), a close analogue of TMABr, have demonstrated this principle. analis.com.my The quenching of the EB-DNA fluorescence upon the addition of the DES indicates an interaction between the components of the DES and the DNA. The efficiency of this quenching process can be influenced by factors such as the alkyl chain length of the cation. researchgate.net

The mechanism of quenching is often attributed to the displacement of the fluorescent probe from the DNA. researchgate.net The tetrabutylammonium (TBA⁺) cation, for example, can interact with the negatively charged phosphate (B84403) backbone of the DNA through electrostatic attraction. researchgate.netanalis.com.my This interaction can lead to the release of the intercalated EB into the solvent, where its fluorescence is much lower. researchgate.net Hydrophobic interactions between the alkyl chains of the cation and the DNA can also play a role in the binding and quenching process. analis.com.my

While the provided results focus on tetrabutylammonium bromide, the principles are applicable to this compound, where the smaller tetramethylammonium cation would also be expected to interact with DNA, primarily through electrostatic forces. The quenching efficiency, however, would likely differ due to the shorter alkyl chains and reduced hydrophobicity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that is highly sensitive to the secondary structure of chiral macromolecules like DNA. The CD spectrum of DNA in its typical right-handed double-helical B-form is characterized by a positive band around 275-280 nm and a negative band around 245-250 nm. researchgate.netresearchgate.net Any changes in the DNA conformation due to interactions with other molecules will be reflected as changes in its CD spectrum.

In studies involving tetrabutylammonium bromide-based deep eutectic solvents (DESs), CD spectroscopy has been used to investigate the effect of the solvent on the structure of calf thymus DNA (ct-DNA). researchgate.netanalis.com.my The results showed that even in the presence of the DES, the DNA could maintain its native B-form double-helical structure up to a certain concentration. analis.com.my This indicates that the interaction with the tetrabutylammonium cation and the other components of the DES does not cause a major disruption or denaturation of the DNA structure under these conditions.

The strong electrostatic attraction between the positively charged TBA⁺ cation and the negatively charged phosphate backbone of DNA, as evidenced by fluorescence studies, is also supported by CD spectroscopy. analis.com.my The ability of DNA to retain its structure in such an environment is crucial for applications where these solvents are used as media for DNA storage or reactions. researchgate.net

These findings suggest that this compound would similarly interact with DNA without necessarily causing significant conformational changes at moderate concentrations, making CD spectroscopy a valuable tool to confirm the structural integrity of DNA in the presence of such salts.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of tetramethylammonium (TMA) and its interactions.

1 Stability of Tetramethylammonium Head Groups

DFT calculations have been crucial in assessing the chemical stability of TMA head groups, particularly in alkaline environments relevant to anion exchange membranes (AEMs). mdpi.compreprints.orgnih.gov These calculations can determine the energetics of potential degradation pathways, such as ylide formation and nucleophilic substitution (SN2). mdpi.compreprints.orgnih.govacs.org

Studies have shown that the presence of a deep eutectic solvent (DES) can significantly enhance the stability of TMA head groups. mdpi.compreprints.orgnih.gov DFT calculations revealed that the DES increases both the reaction and activation energy barriers for degradation reactions, making them less favorable. mdpi.compreprints.org For the SN2 attack on tetramethylammonium, a free energy barrier of 17.0 kcal/mol at 298 K has been calculated. acs.org Another study reported the activation barrier for the SN2 mechanism to be in the range of 12-14 kcal/mol. acs.org

The electrostatic potential maps derived from DFT calculations demonstrate that the DES can modify the interaction between hydroxide (B78521) ions and the TMA head group, reducing the reactivity of the hydroxide ions. mdpi.com DFT has also been used to compare the stability of TMA with other amine functional groups, finding that its stability against nucleophilic attack is higher than that of 1,4-diazabicyclo[2.2.2]octane (DABCO) but lower than N-methylpiperidine (NMP) and 1-azabicyclo[2.2.2]octane (ABCO). researchgate.net

Theoretical and Computational Studies of Tetramethylammonium Bromide

2 Anion Exchange Processes

DFT calculations have been instrumental in understanding anion exchange processes involving TMA. These calculations provide insights into the interactions between the TMA cation and various anions, which is fundamental to the function of anion exchange membranes.

A computational study of TMA ion pairs with different halide anions (F, Cl, Br, I) and auride (Au) using DFT revealed two energy minima for the interaction. acs.org In both configurations, the anion interacts simultaneously with three hydrogen atoms of the TMA cation. acs.org The binding energies for these interactions were calculated and are presented in the table below.

| Anion (X⁻) | Covalent Radius of Anion (Å) | Binding Energy (kcal/mol) - κC topology | Binding Energy (kcal/mol) - 3κH topology |

| F⁻ | 0.6 | -105.5 | -102.1 |

| Cl⁻ | 0.99 | -89.2 | -87.8 |

| Br⁻ | 1.14 | -84.3 | -83.5 |

| I⁻ | 1.33 | -77.9 | -77.5 |

| Au⁻ | 1.44 | -123.7 | -119.4 |

| Data sourced from DFT calculations on model X···TMA ion pairs. acs.org |

Furthermore, DFT has been used to study the degradation mechanisms that can occur during anion exchange, such as the attack by hydroxide (B78521) ions. acs.orgacs.orgacs.org These studies help in designing more stable materials for applications like fuel cells. The combination of DFT with MD simulations allows for a more accurate description of properties like ionic exchange capacity and its effect on ion diffusion in AEMs. researchgate.net

Noncovalent Interactions in Supramolecular Complexes

Theoretical and computational studies have been instrumental in elucidating the nature and strength of noncovalent interactions that govern the formation of supramolecular complexes containing the tetramethylammonium (B1211777) (TMA) cation. The interaction between the TMA cation and the bromide anion, as well as other moieties, is a complex interplay of electrostatic, dispersion, and weak hydrogen bonding forces. nih.gov

Computational analyses of model ion pairs of TMA with various halide anions, including bromide (TMA⁺···Br⁻), have identified two primary energy minima for the interaction topology. nih.govacs.orgresearchgate.net These are characterized by the anion interacting simultaneously with hydrogen atoms of the methyl groups. acs.orgresearchgate.net One topology involves the anion interacting with a single C-H group, while another, more stable arrangement involves the anion positioned to interact with three hydrogen atoms from three different methyl groups, in a tripod-like fashion. acs.orgresearchgate.netresearchgate.net The interaction is predominantly ionic, but covalent and dispersion forces are non-negligible. nih.govacs.org

Density Functional Theory (DFT) calculations are frequently employed to investigate these systems. For instance, studies on supramolecular bromostannate(IV) complexes with the formula (Me₄N)₂{SnBr₆} have utilized DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analyses to confirm and characterize the Br···Br noncovalent interactions responsible for trapping dibromine units within the crystal lattice. mdpi.com These theoretical methods provide insights into the electron density distribution, allowing for the quantification of interaction strengths. mdpi.comdoi.org In related systems, such as (Me₄N)₂{ReBr₆}, similar computational approaches have been used to study the dihalogen-halorhenate(IV) supramolecular complexes. mdpi.com

The energy of these noncovalent interactions can be significant. In supramolecular complexes involving polyhalides, such as those containing chlorotellurate(IV) and a TMA cation, the interaction energies for halogen bonds have been estimated to be in the range of 1.9 to 2.7 kcal·mol⁻¹. mdpi.com For a mixed-valence Co(III)/Co(II) complex stabilized by supramolecular interactions, DFT calculations revealed interaction energies for dominant hydrogen bonds as high as -31.4 kcal·mol⁻¹, underscoring the structure-directing role of these noncovalent contacts. rsc.org While not specific to tetramethylammonium bromide, this highlights the power of computational methods to quantify such interactions. A theoretical study of Me₄N⁺Br⁻ monomers and dimers using the M06-2x functional found multiple stable conformations, indicating a complex potential energy surface. researchgate.net

Non-Covalent Interaction (NCI) analysis is another powerful computational tool used to visualize and understand the balance between different types of weak interactions, such as halogen bonds, hydrogen bonds, and van der Waals forces, which collectively determine the final supramolecular architecture. rsc.orgresearchgate.netrsc.org These analyses help to explain the geometry and stability of the resulting crystal structures. researchgate.netrsc.org

Table 1: Calculated Interaction Energies in a Model TMA⁺···Br⁻ Ion Pair This table is representative of typical computational results. Actual values depend on the level of theory and basis set used.

| Interaction Topology | Method/Functional | Basis Set | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Anion with 3 H-atoms | M06-2x | aug-cc-pVTZ | -18.18 (for Cl⁻, Br⁻ similar) | researchgate.netresearchgate.net |

| Anion with 1 C-H group | M06-2x | aug-cc-pVTZ | (Value not specified) | acs.orgresearchgate.net |

Force Field Development and Validation

The development and validation of accurate force fields are crucial for performing reliable molecular dynamics (MD) simulations of systems containing this compound. These simulations provide insights into the structural and dynamical properties of TMA⁺ and Br⁻ ions in various environments, particularly in aqueous solutions. nih.govacs.org

Several classical force fields, such as CHARMM, GROMOS, and OPLS, have been parameterized and tested for the tetramethylammonium cation. rsc.orgacs.orgnih.gov A key challenge in parameterizing TMA⁺ is the distribution of its +1 charge. Different models have been proposed, ranging from placing the entire charge on the central nitrogen atom to distributing it among the carbon and hydrogen atoms. rsc.org The choice of charge distribution significantly impacts the simulated hydration structure and ion-pairing behavior. rsc.orgresearchgate.net

A polarizable force field has been specifically used to conduct atomistic MD simulations of aqueous solutions of this compound at various concentrations. nih.govacs.org The simulations using this polarizable model showed excellent agreement with experimental data for solution densities and the diffusion coefficients of the ions and water molecules, providing confidence in the force field's accuracy. nih.gov The study highlighted the delicate balance between the ionic interactions of the cation's core with water and the hydrophobic interactions of its alkyl groups, which leads to the formation of interpenetrating cationic networks at higher concentrations. nih.govacs.org

Recent studies have focused on refining force field parameters by comparing simulation results directly with experimental data from techniques like neutron scattering. rsc.org For tetramethylammonium chloride, different force fields (including variants of CHARMM and a scaled-charge model called prosECCo) were tested. rsc.orgresearchgate.net The radial distribution functions computed from the simulations were compared against experimental data to validate the force fields. rsc.org While these tests were for the chloride salt, the insights gained regarding the sensitivity of the hydration structure to force field parameters are directly applicable to this compound. rsc.org For instance, shifting from a full +1.0 charge model (CHARMM) to a scaled +0.75 charge model (prosECCo) had a noticeable effect on the ion's hydration shell. rsc.org

The GROMOS 54A8 force field includes parameters for the tetramethylammonium ion, which are also used in the choline (B1196258) headgroup of lipids. nih.gov The validation of this force field involved assessing its ability to reproduce thermodynamic properties of electrolyte solutions and maintain stable protein and lipid bilayer structures. nih.gov Similarly, efforts have been made to correct and improve the CHARMM36 force field parameters for halide anion interactions, which is essential for accurately simulating systems containing bromide ions. wustl.edu For related tetra-alkylammonium bromides, the OPLS-AA (Optimized Potentials for Liquid Simulations-All-Atom) force field has been used to study the stability of their semiclathrate hydrates, with validation against experimental and other theoretical studies. acs.org

Table 2: Comparison of Selected Force Fields Used for Tetramethylammonium (TMA) Simulations